molecular formula C25H24N6O3S B2513770 N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207001-26-0

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2513770
CAS No.: 1207001-26-0
M. Wt: 488.57
InChI Key: LOUIBGWQXWEMJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H24N6O3S and its molecular weight is 488.57. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenethyl group and a pyrazolo-triazole moiety. The presence of sulfur in the thioacetamide linkage is significant for its biological activity. The molecular formula is C20H25N5O3SC_{20}H_{25}N_5O_3S, and its structure can be visualized as follows:

Chemical Structure

Antibacterial Activity

Research indicates that derivatives of the pyrazolo[1,5-a][1,2,4]triazole scaffold exhibit notable antibacterial properties. For instance, compounds synthesized with similar structures have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to standard antibiotics like ampicillin .

CompoundMIC against S. aureus (μg/mL)MIC against E. coli (μg/mL)
Compound 2e3216
Ampicillin168

Anticancer Activity

The anticancer potential of compounds related to this structure has been explored in various studies. For example, derivatives containing the pyrazolo-triazole framework have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. In one study, certain compounds demonstrated stronger cytotoxic effects than cisplatin, a well-known chemotherapeutic agent. The mechanisms identified include the activation of caspases and modulation of key apoptotic pathways involving p53 and NF-κB signaling .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 3bMCF-7<10Apoptosis via caspase activation
CisplatinMCF-7~15DNA crosslinking

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit bacterial topoisomerase IV and DNA gyrase, crucial enzymes for bacterial DNA replication.
  • Apoptosis Induction : The activation of apoptotic pathways through caspase cascades has been observed in various cancer cell lines. This is often accompanied by increased oxidative stress markers and mitochondrial dysfunction.
  • Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

  • A study published in November 2023 highlighted the synthesis of triazolo[4,3-a]pyrazine derivatives with significant antibacterial activity against common pathogens .
  • Another research effort demonstrated that certain pyrazolo-triazole derivatives exhibited promising anticancer effects through targeted apoptosis in breast cancer models .

Properties

CAS No.

1207001-26-0

Molecular Formula

C25H24N6O3S

Molecular Weight

488.57

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N6O3S/c1-33-21-9-8-17(14-22(21)34-2)10-11-26-23(32)16-35-25-28-27-24-20-15-19(18-6-4-3-5-7-18)29-31(20)13-12-30(24)25/h3-9,12-15H,10-11,16H2,1-2H3,(H,26,32)

InChI Key

LOUIBGWQXWEMJT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)OC

solubility

not available

Origin of Product

United States

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